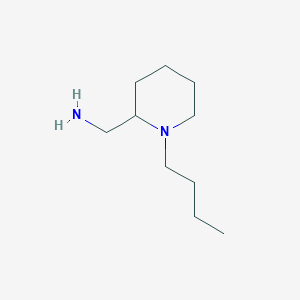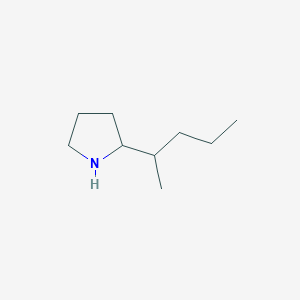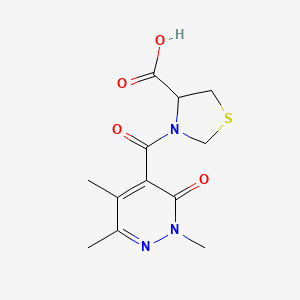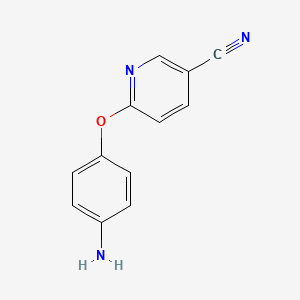
3-(2-aminoetil)-6-piridin-3-ilpiridazin-3(2H)-ona
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common names, and structural formula. This provides a basic understanding of the compound’s chemical structure .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and yields .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include details of reaction mechanisms, reaction conditions, and the products formed .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. It may also include details of the compound’s chemical reactivity .Aplicaciones Científicas De Investigación
Ingredientes Farmacéuticos Activos
Este compuesto se utiliza en la síntesis de ingredientes farmacéuticos activos (API). Los API son los componentes activos de los medicamentos que producen los efectos o respuestas deseados . La estructura específica de “3-(2-aminoetil)-6-piridin-3-ilpiridazin-3(2H)-ona” puede interactuar con los objetivos biológicos para modular su actividad, lo cual es esencial en el desarrollo de fármacos.
Síntesis de Ácido Nucleico de Péptido (PNA)
El compuesto sirve como precursor en la síntesis de conjugados PNA-oligonucleótidos. Los PNA son polímeros sintéticos análogos al ADN o ARN y se utilizan en los campos biomédico y diagnóstico como agentes antigénicos y sensores moleculares . La capacidad de sintetizar PNA de manera eficiente puede reducir los costos y aumentar su disponibilidad para aplicaciones más amplias.
Mejora de Mutación en Microbiología
En microbiología, este compuesto se puede utilizar en métodos de mejora de mutación para generar mutantes resistentes de microorganismos como Streptomyces albulus. Este proceso puede conducir a cepas con una producción mejorada de sustancias como ε-Poli-L-lisina, que tiene aplicaciones como bioconservante de alimentos y en otras industrias .
Materiales Biodegradables
Los derivados de este compuesto tienen aplicaciones potenciales en la creación de materiales biodegradables. Estos materiales se pueden utilizar para producir fibras biodegradables, hidrogeles altamente absorbentes de agua y otros productos ecológicos .
Sistemas de Administración de Medicamentos
Los derivados del compuesto se pueden utilizar en sistemas de administración de medicamentos como portadores. Estos sistemas pueden mejorar la eficacia de los medicamentos al mejorar sus propiedades de absorción, distribución, metabolismo y excreción .
Investigación Anticancerígena
En la investigación anticancerígena, el compuesto se puede utilizar para mejorar la efectividad de los agentes anticancerígenos. Puede actuar como un potenciador al mejorar la capacidad de los agentes para dirigirse y destruir las células cancerosas .
Recubrimientos de Biochips
El compuesto se puede aplicar en el desarrollo de recubrimientos de biochips. Los biochips se utilizan para detectar rápidamente analitos biológicos para el diagnóstico médico, y los recubrimientos efectivos son cruciales para su rendimiento .
Agentes Emulsificantes
Por último, los derivados de este compuesto pueden funcionar como agentes emulsificantes. Los emulsificantes son fundamentales en la ciencia de los alimentos, los cosméticos y los productos farmacéuticos para mantener la estabilidad de las mezclas de productos .
Mecanismo De Acción
Mode of Action
- 2-2AEPy interacts with hCA II through a concerted mechanism via its aminoethyl group (Nα). The transition state resembles the reactant, with a notably low imaginary frequency of 452.4i cm^(-1) and a barrier height of 5.2 kcal mol^(-1). These meager transition barriers facilitate hCA II activation at in vivo temperatures .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for amino acid synthesis and degradation . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity.
Cellular Effects
The effects of 2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, leading to changes in gene expression patterns . Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, 2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression.
Temporal Effects in Laboratory Settings
The effects of 2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures . Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
In animal models, the effects of 2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one vary with different dosages. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can be toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels.
Metabolic Pathways
2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and the levels of various metabolites . For example, it can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of amino acids and their derivatives.
Transport and Distribution
The transport and distribution of 2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments. For instance, it can be transported into cells via amino acid transporters and distributed to various organelles, such as the mitochondria and endoplasmic reticulum.
Subcellular Localization
The subcellular localization of 2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can affect mitochondrial function and energy production.
Propiedades
IUPAC Name |
2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-5-7-15-11(16)4-3-10(14-15)9-2-1-6-13-8-9/h1-4,6,8H,5,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTKYLDEIAJIHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[2-(trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1523222.png)


![3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol](/img/structure/B1523228.png)
![1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B1523229.png)

![Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate](/img/structure/B1523231.png)
![N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine](/img/structure/B1523236.png)

